molecular formula C9H4BrNS2 B1283090 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile CAS No. 176787-96-5

5'-Bromo-[2,2'-bithiophene]-5-carbonitrile

Cat. No.: B1283090
CAS No.: 176787-96-5
M. Wt: 270.2 g/mol
InChI Key: OHVCHDZJRUEOKH-UHFFFAOYSA-N
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Description

5’-Bromo-[2,2’-bithiophene]-5-carbonitrile is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The presence of a bromine atom and a nitrile group in the structure of 5’-Bromo-[2,2’-bithiophene]-5-carbonitrile makes it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

5’-Bromo-[2,2’-bithiophene]-5-carbonitrile can be synthesized through various methodsThe bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetic acid . The nitrile group can be introduced through a reaction with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under appropriate conditions.

Industrial Production Methods

In industrial settings, the production of 5’-Bromo-[2,2’-bithiophene]-5-carbonitrile may involve large-scale bromination and nitrile introduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-[2,2’-bithiophene]-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.

    Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine, are commonly used for coupling reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bithiophene derivatives with extended conjugation, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5’-Bromo-[2,2’-bithiophene]-5-carbonitrile has several scientific research applications:

    Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: The compound is used in the development of conductive polymers and materials with unique electronic properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Chemical Sensors: The compound is used in the fabrication of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 5’-Bromo-[2,2’-bithiophene]-5-carbonitrile depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The presence of the bromine atom and nitrile group can influence the compound’s reactivity and interaction with other molecules, affecting its performance in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,2’-bithiophene: Lacks the nitrile group, making it less versatile in certain synthetic applications.

    2,2’-Bithiophene-5-carbonitrile: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.

    5,5’-Dibromo-2,2’-bithiophene: Contains an additional bromine atom, which can lead to different reactivity and applications.

Uniqueness

5’-Bromo-[2,2’-bithiophene]-5-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVCHDZJRUEOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176787-96-5
Record name 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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